![molecular formula C11H14N2O3 B14303964 1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 112777-26-1](/img/structure/B14303964.png)
1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-b][1,4]oxazine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-b][1,4]oxazine ring system and the introduction of the 2-methoxy-1-methylethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Some compounds similar to 1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one include:
- 1-Methoxy-2-propyl acetate
- 2-Methoxy-1-methylethyl acetate
- o-Cymene
Uniqueness
What sets this compound apart from these similar compounds is its unique pyrido[2,3-b][1,4]oxazine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.
属性
| 112777-26-1 | |
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
1-(1-methoxypropan-2-yl)pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-8(6-15-2)13-9-4-3-5-12-11(9)16-7-10(13)14/h3-5,8H,6-7H2,1-2H3 |
InChI 键 |
OCYFGZYXSVPNND-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)N1C(=O)COC2=C1C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
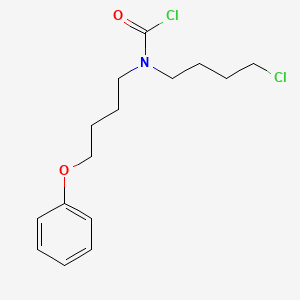
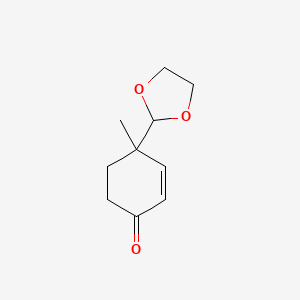

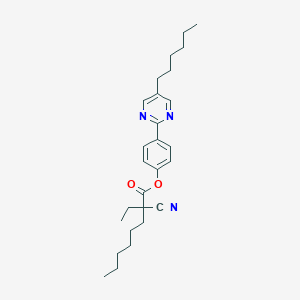
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

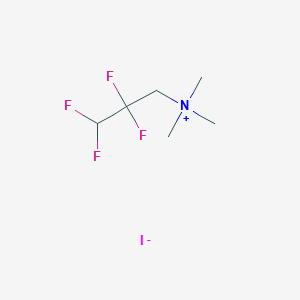
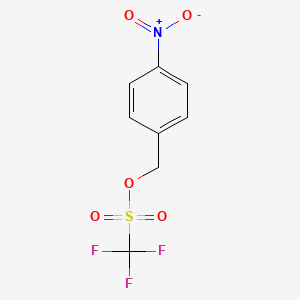
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
